molecular formula C19H26N2O3 B6698257 methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate

methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate

Cat. No.: B6698257
M. Wt: 330.4 g/mol
InChI Key: KHFVMTVMLQMNBP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, an indene moiety, and a carbamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Indene Moiety: The indene moiety is introduced via a Friedel-Crafts alkylation reaction, where the indene precursor reacts with the piperidine derivative in the presence of a Lewis acid catalyst.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate: This compound is unique due to its specific combination of functional groups and its potential biological activity.

    Other Piperidine Carboxylates: These compounds share the piperidine ring and carboxylate group but differ in their substituents and overall structure.

    Indene Derivatives: Compounds containing the indene moiety are similar but may lack the piperidine ring or carbamoyl group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring, indene moiety, and carbamoyl group

Properties

IUPAC Name

methyl 3-methyl-1-[(2-methyl-2,3-dihydro-1H-inden-1-yl)carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12-10-14-6-4-5-7-16(14)17(12)20-19(23)21-9-8-15(13(2)11-21)18(22)24-3/h4-7,12-13,15,17H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFVMTVMLQMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1NC(=O)N3CCC(C(C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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